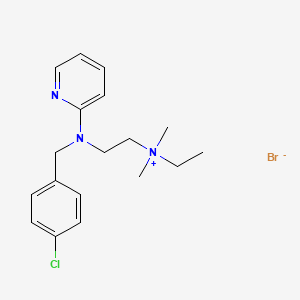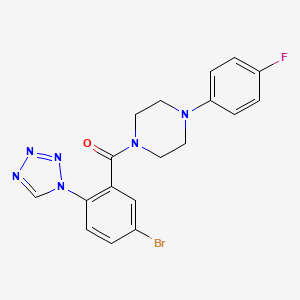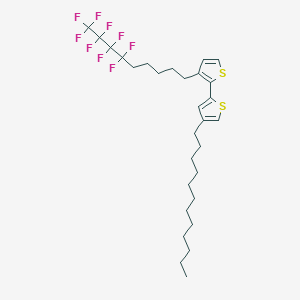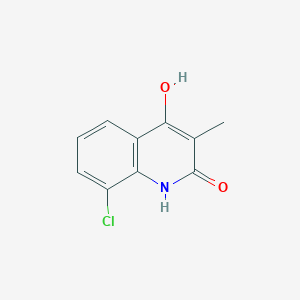
3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one is a complex organic compound with a unique structure that includes bromine, methoxy groups, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a methoxy-substituted phenyl compound, followed by cyclization to form the pyridine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated compounds.
Scientific Research Applications
3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxyphenethylamine: This compound shares the bromine and methoxy groups but has a different core structure.
4-Methoxyphenethylamine: Lacks the bromine atom and has a simpler structure.
3-Bromopyridine: Contains the bromine and pyridine ring but lacks the methoxy and phenyl groups.
Uniqueness
3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one is unique due to its combination of functional groups and its specific structural arrangement
Properties
CAS No. |
920490-79-5 |
|---|---|
Molecular Formula |
C14H14BrNO3 |
Molecular Weight |
324.17 g/mol |
IUPAC Name |
3-bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C14H14BrNO3/c1-16-8-11(13(19-3)12(15)14(16)17)9-4-6-10(18-2)7-5-9/h4-8H,1-3H3 |
InChI Key |
NLVNWXQJNRVGLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C(C1=O)Br)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)


![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)

![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)
![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)



